4,4-Difluoro-1-phenylbutane-1,3-dione

Intramolecular hydrogen bonding β-Diketone tautomerism DFT calculation

4,4-Difluoro-1-phenylbutane-1,3-dione (CAS 62679-61-2), also known as difluorobenzoylacetone (DFBA) or DFPB, is a fluorinated β-diketone compound with the molecular formula C10H8F2O2. It is synthesized by Claisen condensation of acetophenone with methyl difluoroacetate, typically yielding a solid with melting point 47–51 °C.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 62679-61-2
Cat. No. B1586453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-phenylbutane-1,3-dione
CAS62679-61-2
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)C(F)F
InChIInChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
InChIKeyJTIPWONXTZMDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-1-phenylbutane-1,3-dione (DFPB) – A Fluorinated β-Diketone Ligand for Optoelectronics and Biocatalytic Studies


4,4-Difluoro-1-phenylbutane-1,3-dione (CAS 62679-61-2), also known as difluorobenzoylacetone (DFBA) or DFPB, is a fluorinated β-diketone compound with the molecular formula C10H8F2O2. It is synthesized by Claisen condensation of acetophenone with methyl difluoroacetate, typically yielding a solid with melting point 47–51 °C . The compound serves as a versatile ligand owing to its difluoromethyl group, which modulates the electronic and hydrogen-bonding properties of the β-diketone scaffold [1].

Why 4,4-Difluoro-1-phenylbutane-1,3-dione Cannot Be Replaced by Non-Fluorinated or Trifluoromethyl Analogs


The difluoromethyl (–CHF2) group in DFPB creates a unique electronic environment that cannot be replicated by –CH3 (benzoylacetone) or –CF3 (trifluorobenzoylacetone) analogs. The intermediate electronegativity of CHF2 modulates enol stability, intramolecular hydrogen bond (IHB) strength, and the energy gap between keto-enol tautomers in a manner distinct from both the non-fluorinated and fully fluorinated counterparts [1]. These differences propagate directly to metal-binding affinity, luminescence efficiency, and enzymatic recognition, making generic substitution a poor strategy for applications requiring precise electronic tuning.

Head-to-Head Evidence: Where 4,4-Difluoro-1-phenylbutane-1,3-dione Outperforms Its Closest Analogs


Tunable Intramolecular Hydrogen Bond Strength Between Non-Fluorinated and Trifluoromethylated Benchmarks

DFT calculations at the B3LYP/6-311++G** level reveal that DFPB (DFBA) exhibits an intramolecular hydrogen bond (IHB) strength that falls between benzoylacetone (BA) and trifluorobenzoylacetone (TFBA): BA > DFBA > TFBA [1]. The energy difference between the two stable cis-enol conformers of DFPB is 0.96 kcal/mol, enabling coexistence of both forms in comparable ratios, unlike BA or TFBA where one form typically dominates [1]. This balanced enol equilibrium provides a distinct advantage for chelation-controlled reactions and metal complex formation.

Intramolecular hydrogen bonding β-Diketone tautomerism DFT calculation

Higher Substrate Affinity for Acinetobacter Dke1 Dioxygenase Relative to Trifluoro and Non-Fluorinated Diketones

The enzyme Dke1 from Acinetobacter johnsonii accepts DFPB as a substrate with an apparent KM of 0.002 mM at 25 °C, representing a higher apparent affinity compared to 1,1,1-trifluoro-2,4-pentanedione (KM = 0.0025 mM) and pentane-2,4-dione (KM = 0.0091 mM) [1]. The lower KM indicates that DFPB is recognized more effectively by the enzyme's active site, likely due to the optimal fit of the CHF2 group within the substrate pocket.

Enzyme kinetics Dioxygenase KM value

Europium(III) Complex Achieves NTSC-Standard Red Emission with Highest Quantum Efficiency Among DPBD-Based Ternary Complexes

The ternary complex Eu(DPBD)3·bipy (C5) exhibited the highest quantum efficiency, luminescence intensity, and longest lifetime among the series Eu(DPBD)3·(H2O)2 (C1), Eu(DPBD)3·biq (C2), Eu(DPBD)3·phen (C3), Eu(DPBD)3·neo (C4), and Eu(DPBD)3·bipy (C5) [1]. Its CIE color coordinates (x = 0.64, y = 0.34) closely match the NTSC standard for pure red (x = 0.67, y = 0.33), making it a candidate for display technologies [1].

Photoluminescence Europium complexes Display materials

High-Value Application Scenarios for 4,4-Difluoro-1-phenylbutane-1,3-dione


Red-Emitting Phosphors for OLED and Display Devices

The ternary europium complex Eu(DPBD)3·bipy delivers NTSC-standard red color coordinates and superior emission intensity, making DFPB an essential ligand precursor for next-generation display phosphors [1].

Biocatalytic Probe for Dke1 Dioxygenase Mechanistic Studies

DFPB's high apparent affinity (KM = 0.002 mM) for Acinetobacter Dke1 enables its use as a sensitive substrate in enzyme kinetics and inhibitor screening, outperforming conventional diketone substrates [2].

Tunable Chelating Ligand for Metal-Organic Frameworks (MOFs) and Catalysis

The balanced enol-keto tautomerism and intermediate IHB strength of DFPB provide controlled metal-binding kinetics, advantageous for constructing MOFs with tailored porosity and catalytic sites [3].

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